
6-Methyl-4-pyrrolidin-1-ylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 6-Methyl-4-pyrrolidin-1-ylquinazoline is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6-Methyl-4-pyrrolidin-1-ylquinazoline has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to have antioxidant activity and protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potent biological activity. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral activities at low concentrations. Additionally, it has been shown to be relatively stable and easy to synthesize.
One limitation of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 6-Methyl-4-pyrrolidin-1-ylquinazoline. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its mechanism of action needs to be elucidated to identify potential targets for cancer therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that 6-Methyl-4-pyrrolidin-1-ylquinazoline has antiviral activity against HIV-1 and hepatitis C virus. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Conclusion
In conclusion, 6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has shown promise in scientific research as a potential therapeutic agent for various diseases. Its potent anti-inflammatory, anti-cancer, and anti-viral activities make it an attractive target for further research. However, its potential toxicity and unclear mechanism of action need to be further investigated. Future studies may lead to the development of novel therapies for cancer and viral infections.
合成方法
The synthesis of 6-Methyl-4-pyrrolidin-1-ylquinazoline involves the reaction of 6-methyl-2-nitroaniline with 1-(pyrrolidin-1-yl)prop-2-en-1-one in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed C-N coupling reaction, followed by reduction of the resulting nitro compound with hydrogen gas over a palladium on carbon catalyst. The final product is obtained after purification by column chromatography.
科学研究应用
6-Methyl-4-pyrrolidin-1-ylquinazoline has shown promise in scientific research as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
属性
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-5-12-11(8-10)13(15-9-14-12)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJNBWAAFLODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-pyrrolidin-1-ylquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

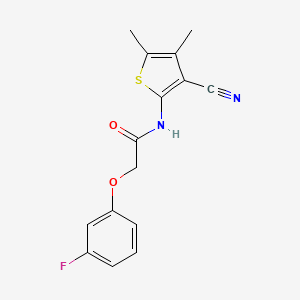
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
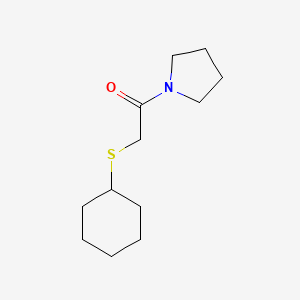
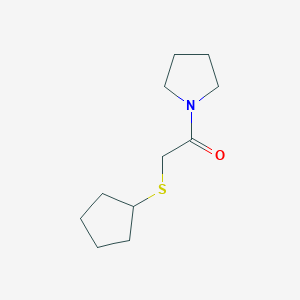
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
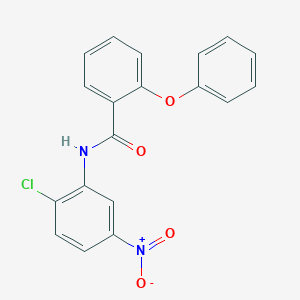
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
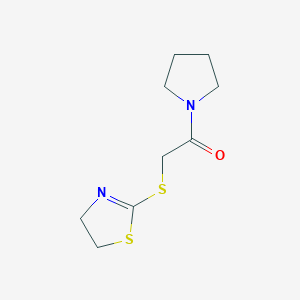
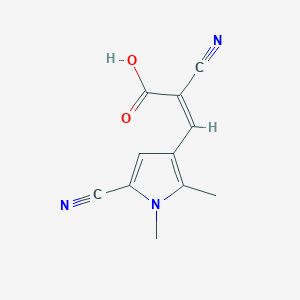
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)

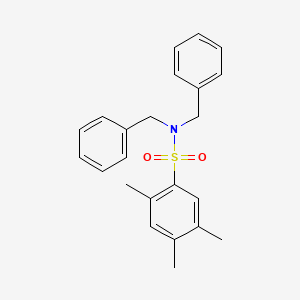
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)